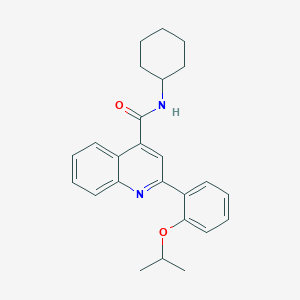![molecular formula C20H21BrN6O2S B446295 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B446295.png)
2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a brominated aniline group, and a methoxyphenyl moiety, making it a versatile molecule for scientific research.
Méthodes De Préparation
The synthesis of 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the brominated aniline group and the methoxyphenyl moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of functional groups.
Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Condensation: The hydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Applications De Recherche Scientifique
2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is conducted to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The triazole ring and the brominated aniline group are crucial for its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-BROMOPHENOXY)-N’-[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE: Another hydrazide derivative with a different aromatic substitution pattern.
2-[(4-METHOXYPHENYL)METHYLIDENE]PROPANE-1,3-DINITRILE: A compound with a methoxyphenyl group but different core structure.
Propriétés
Formule moléculaire |
C20H21BrN6O2S |
|---|---|
Poids moléculaire |
489.4g/mol |
Nom IUPAC |
2-[[5-[(4-bromoanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21BrN6O2S/c1-27-18(12-22-16-8-6-15(21)7-9-16)24-26-20(27)30-13-19(28)25-23-11-14-4-3-5-17(10-14)29-2/h3-11,22H,12-13H2,1-2H3,(H,25,28)/b23-11+ |
Clé InChI |
AYSKLWGOFUMFDA-FOKLQQMPSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC)CNC3=CC=C(C=C3)Br |
SMILES isomérique |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OC)CNC3=CC=C(C=C3)Br |
SMILES canonique |
CN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC)CNC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{(1E)-1-[2-(cyclopropylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B446216.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B446221.png)
![METHYL 2-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B446223.png)
![N~1~-(3,4-DICHLOROPHENYL)-2-{[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B446224.png)

![Butyl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446228.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-phenoxyacetohydrazide](/img/structure/B446229.png)
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B446230.png)
![5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B446231.png)
![4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B446232.png)
![N-[4-(N-{4-[(2-bromophenoxy)methyl]benzoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B446233.png)
